![molecular formula C20H17NOS B2597940 N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide CAS No. 321431-71-4](/img/structure/B2597940.png)
N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide” is a chemical compound with the molecular formula C20H17NOS . It has a molecular weight of 319.42 .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not mentioned in the search results .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 319.42 . Other physical and chemical properties like melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique
Structural Characterization and Molecular Interactions
The structural analysis of similar compounds, such as N-[(Methylsulfanyl)methyl]benzamide, reveals specific molecular orientations and intermolecular interactions, including hydrogen bonding and π-π interactions. These structural features are crucial for understanding the compound's behavior in various environments, potentially impacting its application in material science or as a scaffold in drug development (Muhammad Riaz Khan et al., 2012).
Crystal Structure and Thermal Properties
Research on sulfanilamide derivatives, including structures closely related to N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide, focuses on their crystal structures and thermal properties. These studies are vital for the development of new materials with specific thermal stability and melting points. For instance, sulfanilamide derivatives have been characterized for their conformation, hydrogen bonding, and thermal decomposition, which could inform the use of this compound in materials science (M. Lahtinen et al., 2014).
Antimicrobial Studies
Sulfanilamide derivatives, including compounds with structural similarities to this compound, have been explored for their antimicrobial properties. While the introduction of certain functional groups does not significantly impact antibacterial activity, understanding these interactions is crucial for designing compounds with potential antimicrobial applications (M. Lahtinen et al., 2014).
Catalytic and Biological Potential
The synthesis and characterization of metal complexes with sulfonamide derivatives highlight the catalytic and biological potential of these compounds. By understanding the interaction between sulfonamide derivatives and metals, researchers can potentially apply this compound in catalysis or as a ligand in metal-organic frameworks, which could have implications in pharmaceutical and chemical industries (Kingsley John Orie et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(phenylsulfanylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c22-20(17-7-3-1-4-8-17)21-18-13-11-16(12-14-18)15-23-19-9-5-2-6-10-19/h1-14H,15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEYLJRWFLGOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((4-fluorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2597860.png)
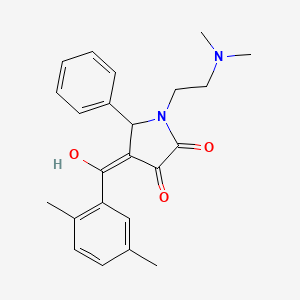


![3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2597866.png)

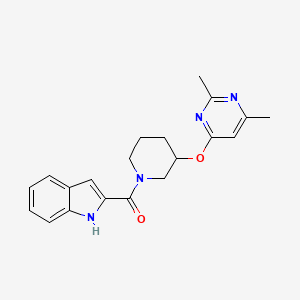
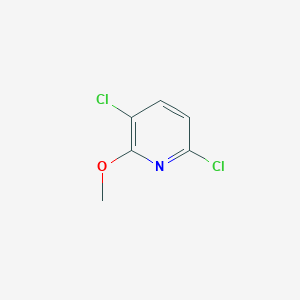
![2-[[[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-oxomethyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2597872.png)
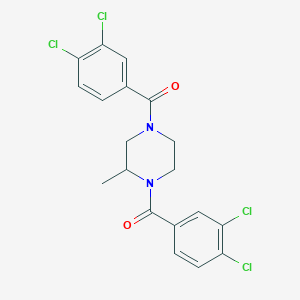
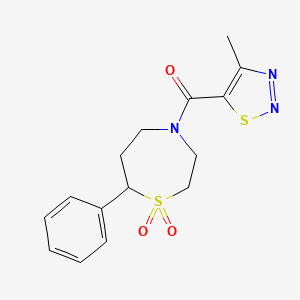

![2-[4-(Benzylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2597879.png)
![2,5-Dimethyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B2597880.png)